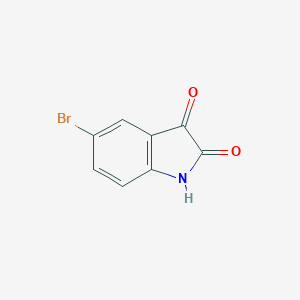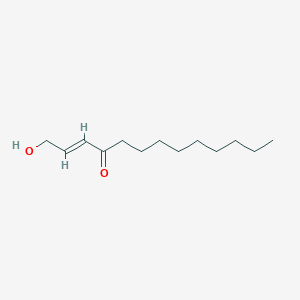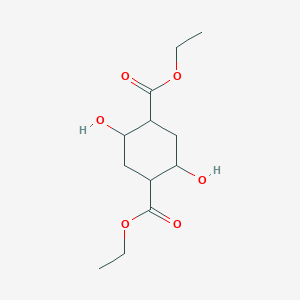
Bunazosin hydrochloride
概要
説明
Bunazosin hydrochloride is a quinazoline derivative that functions as an alpha1-adrenergic receptor antagonist. It was initially developed for the treatment of benign prostatic hyperplasia and has since been approved in Japan for the treatment of glaucoma. The compound is known for its ability to reduce intraocular pressure by enhancing aqueous outflow through the uveoscleral pathway, thereby improving blood flow to the ocular nerve .
作用機序
Target of Action
Bunazosin hydrochloride primarily targets the α1-adrenoceptors . These receptors play a crucial role in various physiological processes, including the regulation of blood pressure and intraocular pressure .
Mode of Action
As an α1-adrenoceptor antagonist , this compound works by blocking the α1-adrenoceptors . This blockade leads to a reduction of aqueous outflow through the uveoscleral pathway, resulting in the lowering of intraocular pressure . It also improves blood flow to the ocular nerve .
Biochemical Pathways
It is known that the compound’s interaction with α1-adrenoceptors influences the regulation of blood pressure and intraocular pressure
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with hypertension. The compound was administered once daily for two weeks, and it was found that the mean area under the plasma concentration-time curve in patients with renal insufficiency was significantly higher than in controls . Plasma clearance of bunazosin was also reduced in renally impaired patients . These findings suggest that renal function may impact the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to lower intraocular pressure and improve blood flow to the ocular nerve . In a study, it was found that this compound could suppress the progression of myopia in a lens-induced murine model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s inhibitory effect on the ET-1–induced vasoconstriction in retinal arteries may be partly attributable to an interaction between the α1-adrenoceptor and ET receptor
生化学分析
Biochemical Properties
Bunazosin hydrochloride interacts with alpha1-adrenergic receptors, which are a class of G protein-coupled receptors involved in various biochemical reactions . The nature of these interactions involves the blocking of these receptors, which leads to an increase in blood circulation in the eye .
Cellular Effects
The effects of this compound on cells are primarily observed in the eye, where it influences cell function by increasing blood circulation . This can impact cell signaling pathways related to vasoconstriction and vasodilation, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha1-adrenergic receptors, inhibiting their function and leading to increased blood circulation in the eye . This can result in changes in gene expression related to vascular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time in studies involving lens-induced myopia in murine models .
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models . In a study involving a lens-induced murine model of myopia, the suppressive effect of this compound eye drops on myopia progression was found to be dose-dependent .
Metabolic Pathways
Given its role as an alpha1-adrenergic blocker, it is likely to interact with enzymes and cofactors involved in adrenergic signaling .
Subcellular Localization
Given its role as an alpha1-adrenergic blocker, it is likely to interact with adrenergic receptors located in various cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bunazosin hydrochloride involves the reaction of 4-amino-6,7-dimethoxyquinazoline with 1,4-diazepane in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Bunazosin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with altered pharmacological properties, which are often explored for their potential therapeutic applications.
科学的研究の応用
Bunazosin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alpha1-adrenergic receptor antagonists and their interactions with other molecules.
Biology: The compound is employed in research on cellular signaling pathways and receptor pharmacology.
Medicine: this compound is extensively studied for its therapeutic potential in treating conditions such as glaucoma, hypertension, and benign prostatic hyperplasia.
Industry: The compound is used in the development of ophthalmic formulations and other pharmaceutical products.
類似化合物との比較
Prazosin: Another alpha1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Similar to prazosin, it is used for the same indications but has a longer duration of action.
Terazosin: Also an alpha1-adrenergic receptor antagonist, used primarily for hypertension and benign prostatic hyperplasia.
Uniqueness of Bunazosin Hydrochloride: this compound is unique in its dual application for both systemic and ocular conditions. Its ability to improve blood flow to the ocular nerve and reduce intraocular pressure makes it particularly valuable in the treatment of glaucoma, setting it apart from other alpha1-adrenergic receptor antagonists .
特性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3.ClH/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19;/h11-12H,4-10H2,1-3H3,(H2,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBEUITCPENLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80755-51-7 (Parent) | |
| Record name | Bunazosin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048588 | |
| Record name | Bunazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52712-76-2 | |
| Record name | Bunazosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunazosin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAZOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V54TZ7U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)








![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)




